molecular formula C8H6BrNO3 B14839939 (2-Bromo-6-formylpyridin-4-YL)acetic acid

(2-Bromo-6-formylpyridin-4-YL)acetic acid

Katalognummer: B14839939
Molekulargewicht: 244.04 g/mol
InChI-Schlüssel: IAEQTGYPENBKED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of (2-Bromo-6-formylpyridin-4-YL)acetic acid involves several steps, typically starting with the bromination of a pyridine derivative. The formyl group is then introduced through a formylation reaction, followed by the addition of the acetic acid moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

standard organic synthesis techniques, including purification steps like recrystallization and chromatography, are employed to ensure the compound’s quality .

Analyse Chemischer Reaktionen

(2-Bromo-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of (2-Bromo-6-formylpyridin-4-YL)acetic acid is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and formyl group may play crucial roles in binding to these targets, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

(2-Bromo-6-formylpyridin-4-YL)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities .

Eigenschaften

Molekularformel

C8H6BrNO3

Molekulargewicht

244.04 g/mol

IUPAC-Name

2-(2-bromo-6-formylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H6BrNO3/c9-7-2-5(3-8(12)13)1-6(4-11)10-7/h1-2,4H,3H2,(H,12,13)

InChI-Schlüssel

IAEQTGYPENBKED-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C=O)Br)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.